molecular formula C7H8FN B13404241 3-Ethyl-2-fluoropyridine CAS No. 1020718-14-2

3-Ethyl-2-fluoropyridine

Cat. No.: B13404241
CAS No.: 1020718-14-2
M. Wt: 125.14 g/mol
InChI Key: AOYASSWZUCLTNW-UHFFFAOYSA-N
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Description

3-Ethyl-2-fluoropyridine is a fluorinated pyridine derivative Pyridines are a class of heterocyclic aromatic organic compounds characterized by a six-membered ring structure containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-2-fluoropyridine typically involves the fluorination of pyridine derivatives. One common method is the reaction of 3-bromo-2-nitropyridine with tetra-n-butylammonium fluoride in dimethylformamide at room temperature . This reaction yields 2-fluoro-3-bromopyridine, which can then be further modified to introduce the ethyl group at the 3-position.

Industrial Production Methods

Industrial production of fluorinated pyridines often involves large-scale fluorination reactions using fluorinating agents such as aluminum fluoride and copper fluoride at high temperatures (450-500°C) . These methods are optimized for high yield and purity, making them suitable for commercial production.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-2-fluoropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while Suzuki-Miyaura coupling can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 3-ethyl-2-fluoropyridine involves its interaction with molecular targets through its fluorine atom. The electron-withdrawing nature of fluorine affects the compound’s reactivity and binding affinity to various biological targets. This can influence pathways involved in biological processes, making it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Biological Activity

3-Ethyl-2-fluoropyridine is a fluorinated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structural features allow it to interact with various biological targets, making it a candidate for drug discovery and development. This article explores the biological activity of this compound, including its mechanism of action, applications in medicinal chemistry, and relevant case studies.

The biological activity of this compound primarily arises from its ability to act as an enzyme inhibitor. The presence of the fluorine atom enhances the compound's binding affinity to biological targets, which can include enzymes and receptors. The ethyl group may also influence the compound's pharmacokinetic properties, such as absorption and distribution, which are crucial for therapeutic efficacy .

Applications in Medicinal Chemistry

This compound has been employed in various research applications, particularly in the development of fluorinated analogs of biologically active compounds. These analogs are essential for studying interactions with biological targets and for optimizing drug design. The compound has shown promise in:

  • Drug Discovery : As a building block for synthesizing new pharmaceuticals.
  • Enzyme Inhibition : Targeting specific enzymes involved in disease pathways.
  • Receptor Modulation : Acting on various receptors to elicit therapeutic effects .

Research Findings and Case Studies

A review of recent literature reveals several studies highlighting the biological activity of this compound and its derivatives:

  • Antibacterial Activity : A study evaluated various fluorinated pyridine derivatives, including this compound, for their antibacterial properties. The minimum inhibitory concentrations (MICs) ranged from 0.25 to 4 µg/mL against several gram-positive bacteria, indicating strong antibacterial potential .
  • Cytotoxicity Studies : In vitro cytotoxicity assessments demonstrated that certain derivatives of this compound exhibited selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for developing safer anticancer agents .
  • Molecular Docking Studies : Computational studies using molecular docking techniques have predicted the binding modes of this compound to target proteins. These studies suggest that the compound can effectively bind to active sites of enzymes involved in metabolic pathways, further supporting its role as a potential drug candidate .

Data Table: Biological Activity Summary

Biological Activity Observed Effect Reference
Antibacterial ActivityMIC = 0.25 - 4 µg/mL
CytotoxicitySelective toxicity towards cancer cells
Enzyme InhibitionEffective binding to target enzymes

Properties

CAS No.

1020718-14-2

Molecular Formula

C7H8FN

Molecular Weight

125.14 g/mol

IUPAC Name

3-ethyl-2-fluoropyridine

InChI

InChI=1S/C7H8FN/c1-2-6-4-3-5-9-7(6)8/h3-5H,2H2,1H3

InChI Key

AOYASSWZUCLTNW-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=CC=C1)F

Origin of Product

United States

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